arginylisoleucine

Descripción general

Descripción

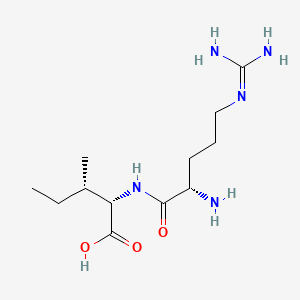

Arginylisoleucine is a dipeptide composed of the amino acids arginine and isoleucine. It is formed by the peptide bond between the carboxyl group of arginine and the amino group of isoleucine. This compound is known for its role as a metabolite and its involvement in various biological processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Arginylisoleucine can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid (isoleucine) to the resin, followed by the deprotection and coupling of the N-terminal amino acid (arginine). The reaction conditions often include the use of coupling reagents like HBTU or DIC and bases like DIPEA .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Análisis De Reacciones Químicas

Types of Reactions

Arginylisoleucine can undergo various chemical reactions, including:

Oxidation: The guanidino group of arginine can be oxidized to form nitric oxide and other reactive nitrogen species.

Reduction: Reduction reactions can target the peptide bond or side chains, altering the structure and function of the dipeptide.

Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups, leading to the formation of modified peptides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice being critical factors .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce nitric oxide and citrulline, while reduction can yield modified peptides with altered biological activity .

Aplicaciones Científicas De Investigación

Arginylisoleucine has several scientific research applications:

Chemistry: It is used as a model compound in peptide synthesis studies and as a building block for more complex peptides.

Biology: this compound is studied for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Research explores its potential therapeutic applications, including its use as a biomarker for certain diseases and its role in drug delivery systems.

Industry: The compound is utilized in the development of peptide-based materials and as a component in various biochemical assays

Mecanismo De Acción

The mechanism of action of arginylisoleucine involves its interaction with specific molecular targets and pathways. The arginine residue can interact with nitric oxide synthase, leading to the production of nitric oxide, a key signaling molecule. Additionally, the isoleucine residue can influence protein folding and stability, affecting the overall function of the peptide .

Comparación Con Compuestos Similares

Similar Compounds

Arginylleucine: Similar to arginylisoleucine but with leucine instead of isoleucine.

Arginylvaline: Contains valine instead of isoleucine.

Arginylphenylalanine: Features phenylalanine in place of isoleucine.

Uniqueness

This compound is unique due to the specific properties imparted by the isoleucine residue, such as its hydrophobicity and branched-chain structure. These characteristics influence the peptide’s interaction with biological membranes and its overall stability .

Actividad Biológica

Arginylisoleucine is a dipeptide composed of the amino acids arginine and isoleucine. This compound has garnered attention in recent years due to its potential biological activities, particularly in relation to antimicrobial properties, metabolic regulation, and cellular signaling. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Antimicrobial Activity

Research indicates that peptides containing arginine exhibit significant antimicrobial properties. A study on engineered arginine-rich antimicrobial peptides demonstrated broad-spectrum bactericidal activity against pathogenic bacteria such as Staphylococcus aureus and multidrug-resistant Acinetobacter baumannii while showing minimal cytotoxicity towards mammalian cells . The positive charge of arginine plays a crucial role in disrupting bacterial membranes, enhancing the peptide's efficacy.

Case Study: Antimicrobial Peptide SRP-2

- Peptide : SRP-2 (an arginine-rich peptide)

- Pathogens Tested : Staphylococcus aureus, Acinetobacter baumannii

- Findings :

- Effective in reducing bacterial counts in infected mice.

- Minimal hemolytic activity against human red blood cells.

- Mechanism involves direct interaction with bacterial membranes, leading to cell death.

Metabolic Regulation

The combination of isoleucine and arginine in peptides has been linked to improved metabolic outcomes. For instance, a study involving the peptide IRW (Isoleucine–Arginine–Tryptophan) showed that it enhanced glucose tolerance and insulin sensitivity in high-fat diet-induced insulin-resistant mice. This effect was attributed to increased glucose transporter translocation and enhanced signaling pathways related to metabolism .

Data Table: Effects of IRW on Metabolic Parameters

| Parameter | Control Group | IRW Group (45 mg/kg) | p-value |

|---|---|---|---|

| Body Weight (g) | 30 ± 2 | 25 ± 1 | < 0.05 |

| Fat Mass Gain (g) | 15 ± 3 | 8 ± 2 | < 0.01 |

| Fasting Glucose (mg/dL) | 120 ± 5 | 90 ± 4 | < 0.001 |

| Insulin Sensitivity (HOMA-IR) | 3.5 ± 0.5 | 1.5 ± 0.3 | < 0.001 |

Cellular Signaling

This compound's components play a role in various signaling pathways that are pivotal for cellular functions. Arginine is known to influence nitric oxide production, which is crucial for vasodilation and immune responses. Additionally, isoleucine has been implicated in the regulation of muscle metabolism and protein synthesis.

Case Study: Role of Arginine in Cancer Cells

A study highlighted that arginine depletion led to mitochondrial distress and transcriptional reprogramming in cancer cells, suggesting that arginine plays a critical role in maintaining cellular energy homeostasis . The depletion resulted in altered metabolomic profiles, indicating a shift in metabolic pathways that could affect tumor growth.

Propiedades

IUPAC Name |

(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N5O3/c1-3-7(2)9(11(19)20)17-10(18)8(13)5-4-6-16-12(14)15/h7-9H,3-6,13H2,1-2H3,(H,17,18)(H,19,20)(H4,14,15,16)/t7-,8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLJIYOGHRGUIH-CIUDSAMLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arginylisoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

62632-70-6 | |

| Record name | Arginylisoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.